molecular formula C14H18O7S B11475925 3-Hydroxy-2-methoxy-6,8-dioxabicyclo[3.2.1]oct-4-yl 4-methylbenzenesulfonate (non-preferred name)

3-Hydroxy-2-methoxy-6,8-dioxabicyclo[3.2.1]oct-4-yl 4-methylbenzenesulfonate (non-preferred name)

Cat. No.: B11475925
M. Wt: 330.36 g/mol
InChI Key: NHNGITFELBRIPY-UHFFFAOYSA-N
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Description

3-HYDROXY-2-METHOXY-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-YL 4-METHYLBENZENE-1-SULFONATE is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure includes a bicyclic ring system with multiple functional groups, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-2-METHOXY-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-YL 4-METHYLBENZENE-1-SULFONATE typically involves multiple steps. One common approach starts with the preparation of the bicyclic core, which can be achieved through the ring-opening polymerization of anhydrosugars or related compounds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-2-METHOXY-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-YL 4-METHYLBENZENE-1-SULFONATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications.

Scientific Research Applications

3-HYDROXY-2-METHOXY-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-YL 4-METHYLBENZENE-1-SULFONATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-HYDROXY-2-METHOXY-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-YL 4-METHYLBENZENE-1-SULFONATE involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the sulfonate group can enhance the compound’s solubility and reactivity . These interactions can lead to various biological effects, such as inhibition of enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-HYDROXY-2-METHOXY-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-YL 4-METHYLBENZENE-1-SULFONATE is unique due to its combination of functional groups and bicyclic structure, which provides a versatile platform for various chemical modifications and applications. Its distinct reactivity and potential biological activities set it apart from other similar compounds.

Properties

Molecular Formula

C14H18O7S

Molecular Weight

330.36 g/mol

IUPAC Name

(3-hydroxy-2-methoxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) 4-methylbenzenesulfonate

InChI

InChI=1S/C14H18O7S/c1-8-3-5-9(6-4-8)22(16,17)21-13-11(15)12(18-2)10-7-19-14(13)20-10/h3-6,10-15H,7H2,1-2H3

InChI Key

NHNGITFELBRIPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2C(C(C3COC2O3)OC)O

Origin of Product

United States

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